

Structural Analysis of Histidine-Hydroxamic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	Histidinehydroxamic acid	
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Introduction

Histidine-hydroxamic acid is a derivative of the essential amino acid L-histidine, incorporating a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid. This modification imparts significant metal-chelating properties, making it a molecule of considerable interest in medicinal chemistry and drug development. The hydroxamic acid moiety is a well-established pharmacophore known for its ability to act as a potent inhibitor of various metalloenzymes, particularly zinc-dependent enzymes such as histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and tyrosinase.[1][2]

The imidazole side chain of the histidine residue, with a pKa near physiological pH, offers additional coordination sites and can participate in hydrogen bonding, potentially influencing the molecule's binding affinity and selectivity for specific enzyme targets.[3] This technical guide provides a comprehensive overview of the structural analysis of histidine-hydroxamic acid, including detailed experimental protocols, tabulated structural and spectroscopic data derived from closely related analogs, and visualizations of relevant biochemical pathways and experimental workflows.

Physicochemical and Structural Properties

While specific experimental data for L-histidine hydroxamate is not extensively published, its physicochemical and structural properties can be reliably inferred from data on L-histidine and



simple hydroxamic acids, such as acetohydroxamic acid.

General Properties

Property	Expected Value/Characteristic	Source/Basis
Molecular Formula	C6H10N4O2	L-Histidine Hydroxamate
Molecular Weight	170.17 g/mol	L-Histidine Hydroxamate
CAS Number	25486-00-4	L-Histidine Hydroxamate
Appearance	Expected to be a crystalline solid	General property of amino acid derivatives
pKa (Hydroxamic Acid)	~8.5 - 9.5	General for hydroxamic acids[4]
pKa (Imidazole Ring)	~6.0	L-Histidine
Solubility	Soluble in aqueous solutions, especially alkaline	General for hydroxamic acids[4]
Metal Chelation	Forms stable complexes with Zn(II), Fe(III), Ni(II), Cu(II)	General for hydroxamic acids[1][2]

Expected Bond Lengths and Angles

The following table summarizes expected bond lengths and angles for the hydroxamic acid functional group, based on crystallographic data from N-hydroxyacetamide (HA2).[5][6]



Parameter	Atom Pair/Triplet	Expected Value (Å or °)
Bond Lengths (Å)		
C=O	~1.24	
C-N	~1.33	_
N-O	~1.39	_
**Bond Angles (°) **		_
O=C-N	~122	
C-N-O	~118	_

Experimental Protocols

This section outlines detailed methodologies for the synthesis and structural characterization of L-histidine-hydroxamic acid.

Synthesis of L-Histidine Hydroxamate

A common and effective method for the synthesis of amino acid hydroxamates involves the reaction of the corresponding amino acid ester with hydroxylamine.[7]

- Esterification of L-Histidine:
 - Suspend L-histidine in methanol.
 - Cool the suspension in an ice bath and bubble dry HCl gas through it with stirring until the L-histidine dissolves completely.
 - Reflux the solution for 4-6 hours.
 - Remove the solvent under reduced pressure to obtain L-histidine methyl ester dihydrochloride.
- Formation of the Hydroxamic Acid:



- o Dissolve L-histidine methyl ester dihydrochloride in a minimal amount of cold methanol.
- In a separate flask, prepare a solution of hydroxylamine by reacting hydroxylamine hydrochloride with an equimolar amount of potassium hydroxide in methanol.
- Add the methanolic hydroxylamine solution dropwise to the L-histidine methyl ester solution at 0°C with constant stirring.
- Allow the reaction mixture to stir at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Purification:
 - Remove the precipitated KCl by filtration.
 - Evaporate the solvent under reduced pressure.
 - Purify the crude product by recrystallization or column chromatography on silica gel.

Structural Characterization

3.2.1 X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule.

- Crystallization:
 - Dissolve the purified L-histidine hydroxamate in a suitable solvent (e.g., water, ethanol, or a solvent mixture).
 - Employ slow evaporation, vapor diffusion, or solvent layering techniques to grow single crystals suitable for diffraction.
- Data Collection:



- Mount a suitable crystal on a goniometer.
- Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα).
- Structure Solution and Refinement:
 - Process the diffraction data to obtain integrated intensities.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.

- Sample Preparation:
 - Dissolve 5-10 mg of L-histidine hydroxamate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
- ¹H NMR Spectroscopy:
 - Acquire a ¹H NMR spectrum to identify the chemical shifts and coupling constants of the protons in the molecule. Expected signals include those for the α-proton, β-protons, and the protons of the imidazole ring.
- ¹³C NMR Spectroscopy:
 - Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms, including the carbonyl carbon of the hydroxamic acid.
- 3.2.3 Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule.

Protocol:

- Sample Preparation:
 - Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film.
- Data Acquisition:
 - Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
 - Expected Characteristic Bands:
 - O-H stretch: Broad band around 3200-3000 cm⁻¹
 - N-H stretch: Around 3300-3100 cm⁻¹
 - C=O stretch (Amide I): Around 1680-1630 cm⁻¹
 - N-O stretch: Around 920-870 cm⁻¹

3.2.4 Mass Spectrometry (MS)

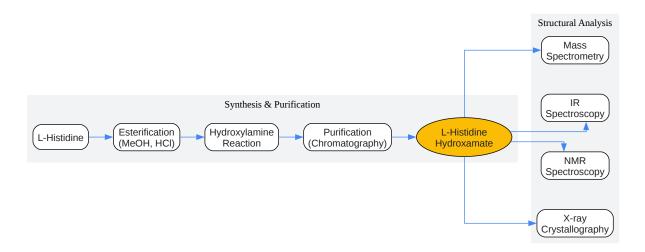
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

- Sample Introduction:
 - Introduce the sample into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular ion peak [M+H]+.



• Perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can be used to confirm the structure.

Visualizations Experimental Workflow

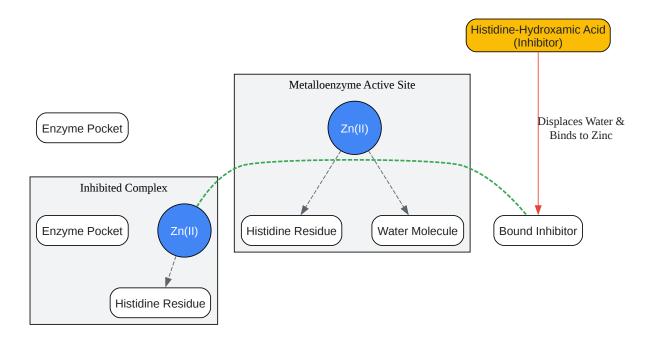


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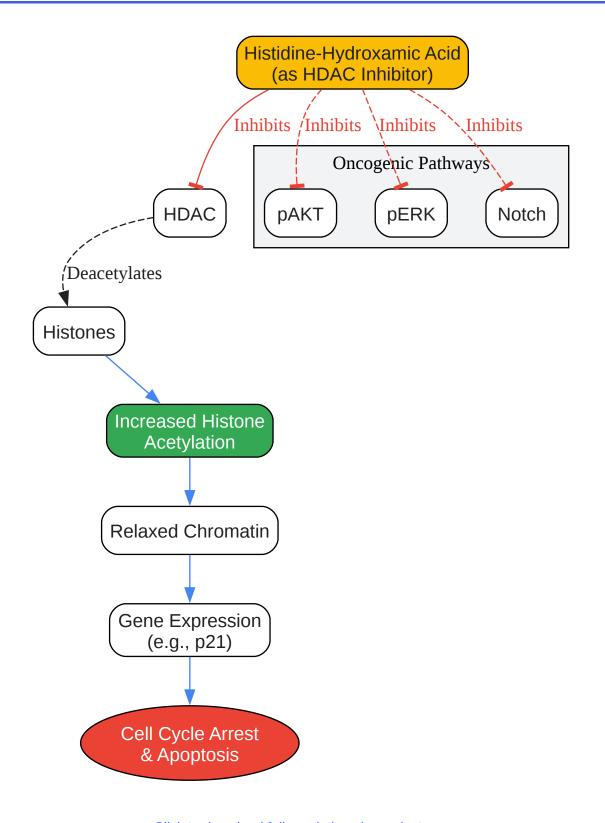
Caption: Workflow for the synthesis and structural analysis of L-histidine hydroxamate.

Mechanism of Metalloenzyme Inhibition









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